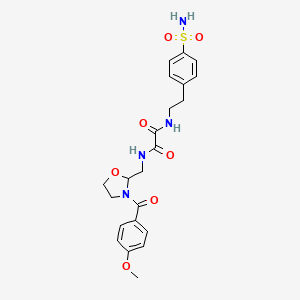

![molecular formula C21H16N2OS B2525877 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide CAS No. 312604-54-9](/img/structure/B2525877.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide" is a heterocyclic compound that is derived from a thiophene base. Thiophene derivatives are known for their diverse applications, particularly in the field of medicinal chemistry due to their biological activities. The compound is structurally related to various heterocyclic compounds that have been synthesized and evaluated for their antitumor properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-substituted thiophene derivatives with other reagents to introduce additional functional groups. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be further transformed into a variety of heterocyclic derivatives . Another example is the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, which involves an acylation reaction using trifluoroacetic anhydride . These synthetic pathways often involve one-pot reactions under mild conditions, which are advantageous for the production of these compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can adopt various conformations. For example, X-ray diffraction analysis of a related compound revealed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar . The molecular structure can significantly influence the physical and chemical properties of the compound, as well as its biological activity.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, including cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are often regioselective and can lead to the formation of diverse products with different heterocyclic rings such as thiazole, pyrazole, pyridine, pyrimidine, and coumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be tailored by the introduction of various substituents. For instance, the introduction of a liquid crystal core unit based on 5,6-dihydro-4H-cyclopenta[b]thiophene can result in mesogens with high birefringence and large dielectric anisotropy, which are desirable properties for liquid crystal applications . The electronic structure and conformation of the thiophene derivatives can also be analyzed using density functional theory (DFT) calculations to predict their properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Antitumor Evaluation

A study details the synthesis of different heterocyclic derivatives from a precursor similar to the specified compound, showcasing their potential in antitumor applications. These compounds demonstrated significant inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the importance of such compounds in the development of new anticancer therapies (Shams et al., 2010).

Antimicrobial Applications

Another study focused on the synthesis of novel antimicrobial dyes based on related structural motifs. These compounds showed significant activity against a range of bacteria and fungi, suggesting their potential use in dyeing textiles with antimicrobial properties. This could have applications in the development of medical textiles and other materials requiring antimicrobial features (Shams et al., 2011).

Material Science and Photophysical Properties

Research into the photophysical and electrochemical properties of copolymers containing structural units similar to the specified compound indicates potential applications in material science. These studies examine how such compounds can be utilized in the development of novel materials with specific optical, electrical, and photochromic properties, which could be useful in electronics, photonics, and as sensors (Výprachtický et al., 2017).

Chemical Synthesis and Mechanistic Insights

Further research provides insights into the synthetic versatility of compounds structurally related to "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide," exploring their reactivity and potential in synthesizing a wide array of heterocyclic compounds. These studies not only expand the chemical toolbox available to synthetic chemists but also contribute to our understanding of reaction mechanisms and synthetic strategies applicable to a wide range of chemical compounds (Wang et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c22-13-18-17-7-4-8-19(17)25-21(18)23-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGXWTUCHVGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)

![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)